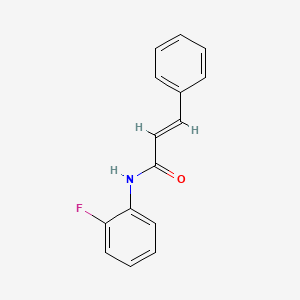

N-(2-Fluorophenyl)Cinnamamide

Descripción general

Descripción

N-(2-Fluorophenyl)cinnamamide is an organic compound with the molecular formula C15H12FNO. It is a derivative of cinnamic acid, where the amide group is substituted with a 2-fluorophenyl group. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(2-Fluorophenyl)cinnamamide can be synthesized through the reaction of cinnamoyl chloride with 4-fluoroaniline. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous-flow microreactors. This method allows for better control of reaction parameters, shorter residence times, and higher yields. Enzymatic catalysis using Lipozyme® TL IM has also been explored for the synthesis of cinnamamides, providing an eco-friendly and efficient alternative .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Fluorophenyl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-Fluorophenyl)Cinnamamide is explored for its potential as:

- Enzyme Inhibitor : It has been identified as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate metabolism. Inhibition of this enzyme can help manage diabetes by slowing glucose absorption in the intestines.

- Anticancer Agent : The compound exhibits antiproliferative effects on cancer cell lines by modulating signaling pathways associated with the epidermal growth factor receptor (EGFR), promoting apoptosis and reducing cell proliferation.

Biological Activities

The compound has shown various biological activities, including:

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against a wide range of bacteria and fungi .

- Antioxidant Properties : Its antioxidant capabilities contribute to its potential therapeutic applications in preventing oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the applications of this compound in real-world scenarios:

- Case Study 1 : A study examining the compound's efficacy against specific cancer cell lines demonstrated significant inhibition of cell growth compared to controls, reinforcing its potential as an anticancer agent .

- Case Study 2 : Research on its antimicrobial properties revealed that this compound effectively reduced bacterial viability in vitro, suggesting its applicability in developing new antimicrobial therapies .

Mecanismo De Acción

The mechanism of action of N-(2-Fluorophenyl)cinnamamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like epidermal growth factor receptor (EGFR) kinase, which plays a crucial role in cell proliferation and survival. By binding to the active site of EGFR, the compound can prevent the phosphorylation of downstream signaling proteins, thereby inhibiting cancer cell growth .

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-Chlorophenyl)cinnamamide

- N-(4-Methylphenyl)cinnamamide

- N-(2-Methoxyphenyl)cinnamamide

Uniqueness

N-(2-Fluorophenyl)cinnamamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability. The fluorine atom can also influence the compound’s lipophilicity and ability to cross cell membranes, making it a valuable candidate for drug development .

Propiedades

Número CAS |

25893-50-9 |

|---|---|

Fórmula molecular |

C13H20N2O5 |

Peso molecular |

284.31 g/mol |

Nombre IUPAC |

[2-(carbamoyloxymethyl)-2-methylpentyl] N-(furan-2-yl)carbamate |

InChI |

InChI=1S/C13H20N2O5/c1-3-6-13(2,8-19-11(14)16)9-20-12(17)15-10-5-4-7-18-10/h4-5,7H,3,6,8-9H2,1-2H3,(H2,14,16)(H,15,17) |

Clave InChI |

MCRZDGWCWKQOMX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2F |

SMILES isomérico |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2F |

SMILES canónico |

CCCC(C)(COC(=O)N)COC(=O)NC1=CC=CO1 |

Key on ui other cas no. |

26050-08-8 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the crystal structure of N-(2-Fluorophenyl)Cinnamamide?

A1: The crystal structure of this compound is notable because it contains two slightly different molecules (A and B) within the same asymmetric unit. [] These two molecules are very similar, with a root-mean-square deviation of only 0.0819 Å when overlaid. [] Both molecules exhibit similar features: the fluorobenzene and phenyl rings are not coplanar, and the amide portion of the molecule is also slightly twisted relative to the fluorobenzene ring. [] This information provides valuable insights into the three-dimensional conformation of the molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.